molecular formula C18H31NO6 B6338959 Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate CAS No. 1628783-89-0

Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate

Cat. No.: B6338959
CAS No.: 1628783-89-0
M. Wt: 357.4 g/mol
InChI Key: QTNSMJIXUPYUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate: is a complex organic compound with the molecular formula C17H29NO6 and a molecular weight of 343.42 g/mol. This compound is known for its intricate structure, featuring a cyclobutane ring with two ester groups and a tert-butoxycarbonyl-protected amine group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the reaction of a suitable diisopropyl ester with a protected amine under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the esterification and protection steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its protected amine group makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate is used to study enzyme mechanisms and protein interactions. Its structural complexity allows for the design of specific inhibitors and probes.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Diisopropyl 3-[(tert-butoxycarbonylamino)ethyl]cyclobutane-1,1-dicarboxylate

  • Diisopropyl 3-[(tert-butoxycarbonylamino)propyl]cyclobutane-1,1-dicarboxylate

  • Diisopropyl 3-[(tert-butoxycarbonylamino)butyl]cyclobutane-1,1-dicarboxylate

Uniqueness: Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate stands out due to its specific structural features, such as the cyclobutane ring and the tert-butoxycarbonyl-protected amine group

Properties

IUPAC Name

dipropan-2-yl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO6/c1-11(2)23-14(20)18(15(21)24-12(3)4)8-13(9-18)10-19-16(22)25-17(5,6)7/h11-13H,8-10H2,1-7H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNSMJIXUPYUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)CNC(=O)OC(C)(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.